(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid
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Overview
Description
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid is a complex organic compound featuring an indole moiety, a sulfonyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The resulting indole derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group . The final step involves the formation of the acrylic acid moiety through a Heck reaction, where the indole-sulfonyl derivative reacts with a suitable acrylate under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and sulfonylation steps, as well as the Heck reaction. These methods ensure higher yields, better purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group enhances the compound’s binding affinity and specificity . Pathways involved include inhibition of key enzymes in microbial and cancer cell metabolism, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
Sulfonamide-based indole analogs: Compounds with similar sulfonyl and indole groups, used in medicinal chemistry.
Uniqueness
(E)-3-(3-(indolin-1-ylsulfonyl)-4,5-dimethoxyphenyl)acrylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and dimethoxyphenyl groups enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
(E)-3-[3-(2,3-dihydroindol-1-ylsulfonyl)-4,5-dimethoxyphenyl]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-25-16-11-13(7-8-18(21)22)12-17(19(16)26-2)27(23,24)20-10-9-14-5-3-4-6-15(14)20/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCNVRJXSJPINX-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)O)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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